molecular formula C10H14ClNO2 B1314100 (S)-4-Amino-3-phenylbutanoic acid hydrochloride CAS No. 52950-37-5

(S)-4-Amino-3-phenylbutanoic acid hydrochloride

Cat. No.: B1314100
CAS No.: 52950-37-5
M. Wt: 215.67 g/mol
InChI Key: XSYRYMGYPBGOPS-SBSPUUFOSA-N
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Description

(S)-4-Amino-3-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The compound is characterized by the presence of an amino group, a phenyl group, and a butanoic acid moiety, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including alkylation, hydrolysis, and decarboxylation.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-4-Amino-3-phenylbutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors for efficient reaction control.

    Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

(S)-4-Amino-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in various biochemical pathways and as a potential enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in the body.

    Pathways Involved: It modulates biochemical pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-3-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    Gabapentin: A structurally similar compound used as an anticonvulsant and analgesic.

    Pregabalin: Another related compound with similar therapeutic applications.

Uniqueness

(S)-4-Amino-3-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. Its versatility as a building block in chemical synthesis and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(3S)-4-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRYMGYPBGOPS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500647
Record name (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52950-37-5
Record name 4-Amino-3-phenylbutyric acid hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT432JJ3EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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